molecular formula C14H12N6 B8125223 Benzenemethanamine, 4-[6-(2-pyridinyl)-1,2,4,5-tetrazin-3-yl]- CAS No. 1345955-29-4

Benzenemethanamine, 4-[6-(2-pyridinyl)-1,2,4,5-tetrazin-3-yl]-

Cat. No.: B8125223
CAS No.: 1345955-29-4
M. Wt: 264.29 g/mol
InChI Key: ZKDJLNYWAXEYFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzenemethanamine, 4-[6-(2-pyridinyl)-1,2,4,5-tetrazin-3-yl]- is a compound that belongs to the class of tetrazine derivatives This compound is known for its unique chemical structure, which includes a benzenemethanamine moiety linked to a tetrazine ring substituted with a pyridinyl group

Preparation Methods

The synthesis of Benzenemethanamine, 4-[6-(2-pyridinyl)-1,2,4,5-tetrazin-3-yl]- involves several steps. One common synthetic route includes the reaction of 4-(6-methyl-1,2,4,5-tetrazin-3-yl)benzenemethanamine with pyridine derivatives under specific conditions. The reaction typically requires the use of catalysts and controlled temperature settings to ensure the desired product is obtained with high purity . Industrial production methods often involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities .

Chemical Reactions Analysis

Benzenemethanamine, 4-[6-(2-pyridinyl)-1,2,4,5-tetrazin-3-yl]- undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to facilitate the reactions. The major products formed from these reactions depend on the specific reagents and conditions used .

Mechanism of Action

The mechanism of action of Benzenemethanamine, 4-[6-(2-pyridinyl)-1,2,4,5-tetrazin-3-yl]- involves its interaction with specific molecular targets and pathways. The compound’s tetrazine moiety is known to participate in bioorthogonal reactions, particularly the Diels-Alder cycloaddition with strained alkenes or alkynes. This reaction allows for the specific labeling of biomolecules, making it a valuable tool in biological research. The molecular targets and pathways involved depend on the specific application and the biological system in which the compound is used.

Properties

IUPAC Name

[4-(6-pyridin-2-yl-1,2,4,5-tetrazin-3-yl)phenyl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N6/c15-9-10-4-6-11(7-5-10)13-17-19-14(20-18-13)12-3-1-2-8-16-12/h1-8H,9,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKDJLNYWAXEYFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=NN=C(N=N2)C3=CC=C(C=C3)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501178245
Record name Benzenemethanamine, 4-[6-(2-pyridinyl)-1,2,4,5-tetrazin-3-yl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501178245
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1345955-29-4
Record name Benzenemethanamine, 4-[6-(2-pyridinyl)-1,2,4,5-tetrazin-3-yl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1345955-29-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzenemethanamine, 4-[6-(2-pyridinyl)-1,2,4,5-tetrazin-3-yl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501178245
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.